molecular formula C93H139N15O25S2 B135631 DM-Cck CAS No. 151705-73-6

DM-Cck

Cat. No. B135631
CAS RN: 151705-73-6
M. Wt: 1931.3 g/mol
InChI Key: SOLQBRKLBPMIFT-YKMRUUQMSA-N
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Description

DM-Cck is a peptide that has been synthesized and studied for its potential applications in scientific research. This peptide has been found to have several biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

DM-Cck acts on the cholecystokinin (CCK) receptor, which is a G protein-coupled receptor (GPCR) that is found in the brain and other tissues. DM-Cck binds to the CCK receptor and activates downstream signaling pathways, including the phospholipase C (PLC) pathway and the protein kinase C (PKC) pathway. These pathways are involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
DM-Cck has several biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is involved in reward and motivation. DM-Cck has also been found to decrease anxiety and depression-like behaviors in animal models. In addition, DM-Cck has been found to have anti-tumor properties, as it has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

DM-Cck has several advantages for lab experiments. It is a small peptide that is easy to synthesize and purify. DM-Cck also has a well-characterized mechanism of action, which makes it a useful tool for studying the CCK receptor and its downstream signaling pathways. However, DM-Cck also has some limitations for lab experiments. It has a short half-life, which can make it difficult to study in vivo. In addition, DM-Cck has a high affinity for the CCK receptor, which can make it difficult to study other GPCRs that may be involved in similar pathways.

Future Directions

There are several future directions for research on DM-Cck. One area of research is the development of DM-Cck analogs that have improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of research is the study of DM-Cck in combination with other drugs, such as antidepressants or chemotherapy drugs, to determine if it has synergistic effects. Finally, DM-Cck could be studied in human clinical trials to determine its potential therapeutic applications in the treatment of addiction, anxiety, depression, and cancer.

Synthesis Methods

DM-Cck is a peptide that is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids onto a solid support, which is then cleaved from the support to yield the final peptide. DM-Cck is synthesized using Fmoc chemistry, which involves the use of Fmoc-protected amino acids and a base-labile linker. The final product is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

DM-Cck has been studied for its potential applications in scientific research. It has been found to have several applications in the field of neuroscience, including the study of addiction, anxiety, and depression. DM-Cck has also been studied for its potential applications in cancer research, as it has been found to have anti-tumor properties.

properties

CAS RN

151705-73-6

Product Name

DM-Cck

Molecular Formula

C93H139N15O25S2

Molecular Weight

1931.3 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C93H139N15O25S2/c1-5-8-11-13-15-17-19-21-23-25-30-41-81(117)131-58-65(132-82(118)42-31-26-24-22-20-18-16-14-12-9-6-2)59-134-75-55-78(112)108(92(75)127)49-47-76(110)100-68(40-34-48-97-93(95)96)85(120)105-74(54-80(115)116)89(124)104-71(51-62-43-45-64(46-44-62)133-135(128,129)130)90(125)107-83(60(4)109)91(126)99-57-77(111)101-72(52-63-56-98-67-39-33-32-37-66(63)67)87(122)102-69(38-10-7-3)86(121)106-73(53-79(113)114)88(123)103-70(84(94)119)50-61-35-28-27-29-36-61/h27-29,32-33,35-37,39,43-46,56,60,65,68-75,83,98,109H,5-26,30-31,34,38,40-42,47-55,57-59H2,1-4H3,(H2,94,119)(H,99,126)(H,100,110)(H,101,111)(H,102,122)(H,103,123)(H,104,124)(H,105,120)(H,106,121)(H,107,125)(H,113,114)(H,115,116)(H4,95,96,97)(H,128,129,130)/t60-,65?,68+,69+,70+,71+,72+,73+,74+,75?,83+/m1/s1

InChI Key

SOLQBRKLBPMIFT-YKMRUUQMSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC

synonyms

dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9
DM-CCK

Origin of Product

United States

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